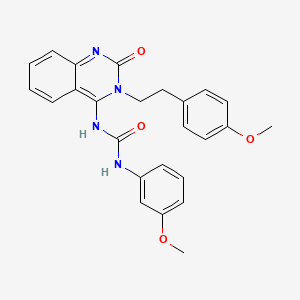
8-(3,5-Dimethylbenzoyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-Dimethylbenzoyl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. This specific compound features a benzoyl group substituted at the 8th position of the quinoline ring, with two methyl groups at the 3rd and 5th positions of the benzoyl ring. This structural configuration imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethylbenzoyl)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. The reaction involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst. For this specific compound, the starting materials are 3,5-dimethylbenzoyl chloride and 8-aminoquinoline. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid, with a catalytic amount of hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
8-(3,5-Dimethylbenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzoyl group or the quinoline ring can be substituted with different functional groups using reagents like halogens, alkyl halides, or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine), alkyl halides, and organometallic reagents.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
8-(3,5-Dimethylbenzoyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is being investigated for its role in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. .
Wirkmechanismus
The mechanism of action of 8-(3,5-Dimethylbenzoyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, it can inhibit specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position, known for its antimicrobial properties.
3,5-Dimethylbenzoylquinoline: A similar compound with different substitution patterns on the benzoyl ring.
Uniqueness
8-(3,5-Dimethylbenzoyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be as effective .
Eigenschaften
Molekularformel |
C18H15NO |
|---|---|
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
(3,5-dimethylphenyl)-quinolin-8-ylmethanone |
InChI |
InChI=1S/C18H15NO/c1-12-9-13(2)11-15(10-12)18(20)16-7-3-5-14-6-4-8-19-17(14)16/h3-11H,1-2H3 |
InChI-Schlüssel |
OAHKBLQVTZRAHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC3=C2N=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110823.png)
![6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B14110831.png)
![(E)-2-((2,4-dimethoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14110851.png)


![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110868.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14110882.png)

![N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110896.png)



![N-[6-(trifluoromethyl)quinolin-2-yl]acetamide](/img/structure/B14110905.png)
![N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110907.png)
